molecular formula C9H18F6N2O4S2 B1512855 Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide CAS No. 258273-77-7

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide

Cat. No. B1512855
CAS RN: 258273-77-7
M. Wt: 396.4 g/mol
InChI Key: FKXJTTMLNYZAOH-UHFFFAOYSA-N
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Description

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid with high dielectrical permittivity, ionic conductivity, and low viscosity .


Synthesis Analysis

The synthesis of this compound involves several steps. First, 200g of diethyl sulfate is gradually added to a toluene solution of 1-methylimidazole (118g of 1-methylimidazole, 400g of toluene). The reaction is carried out under a nitrogen atmosphere, with the reaction temperature maintained between 20℃ and 30℃ .


Molecular Structure Analysis

The molecular formula of this compound is C9H18F6N2O4S2, and its molecular weight is 396.37 . Further structural and electronic analysis of this compound is being carried out for applications in next-generation low-power electronics and optoelectronic devices .


Physical And Chemical Properties Analysis

This compound is a liquid with high dielectrical permittivity, ionic conductivity, and low viscosity . It is insoluble in water . Its boiling point is 543.6 °C .

Scientific Research Applications

Thermophysical Properties

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide, a type of ionic liquid (IL), has been studied for its unique thermophysical properties. Research has shown that ILs with the bis(trifluoromethylsulfonyl)imide anion, like this compound, exhibit specific behaviors in terms of density, viscosity, refractive index, and surface tension across various temperatures. Such properties are crucial in applications like lubrication, electrolytes, and heat transfer fluids (Bhattacharjee et al., 2014).

Electrochemical Applications

This compound's stability and electrochemical properties make it suitable for electrochemical applications. For instance, its anion has been used to generate a radical electrocatalyst on a platinum electrode, enhancing the electrooxidation of methanol. This showcases its potential in creating more efficient and selective electrochemical processes, particularly in ionic liquid-electrode interfaces (Tang et al., 2016).

Energy Storage

In the field of energy storage, this IL has shown promise in stabilizing lithiated graphite in electrolytes, enhancing the performance of lithium-ion batteries. Research indicates that it can support hundreds of cycles without significant capacity fading, making it a valuable component in advanced battery technologies (Holzapfel et al., 2005).

Supercapacitors

This compound is also beneficial in supercapacitor applications. It forms part of a eutectic ionic liquid mixture that exhibits excellent thermal properties and a wide electrochemical window. Such characteristics enable its use in supercapacitors operating across a broad temperature range, maintaining effective performance even under extreme conditions (Newell et al., 2018).

Gas Solubility and Separation

This IL's anion plays a crucial role in gas solubility, influencing the interactions with various gases like carbon dioxide, oxygen, and ethylene. Its ability to selectively dissolve certain gases has implications for processes like gas purification and separation, providing a more environmentally friendly alternative to conventional solvents (Anthony et al., 2005).

Ionic Liquid-Based Electrolytes

This compound is key in developing advanced ionic liquid-based electrolytes for lithium-ion batteries. Such electrolytes have shown exceptional performance and long-life, indicating potential for use in next-generation electric devices (Elia et al., 2016).

Safety and Hazards

While specific safety and hazards information for Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide is not available, similar compounds are classified as Acute Tox. 3 Dermal - Acute Tox. 3 Oral - Skin Corr. 1B .

Future Directions

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide is being widely researched due to its low viscosity, low melting point, and high electrical conductivity. It is particularly promising for use in lithium-ion batteries .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-propylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.C2F6NO4S2/c1-5-7-8(3,4)6-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXJTTMLNYZAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746376
Record name N-Ethyl-N,N-dimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258273-77-7
Record name 1-Propanaminium, N-ethyl-N,N-dimethyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258273-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N,N-dimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide
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Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide
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Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide
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Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide

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